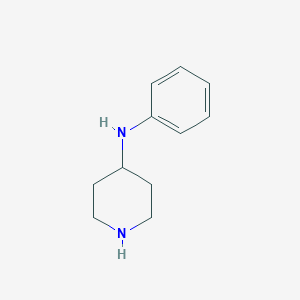

N-Phenylpiperidin-4-amine

概述

描述

N-Phenylpiperidin-4-amine, also known as 4-Anilinopiperidine, is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is significant in various fields, including pharmaceuticals and chemical research, due to its unique structural properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: N-Phenylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-piperidone with aniline. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

化学反应分析

Alkylation and Acylation Reactions

N-Phenylpiperidin-4-amine serves as a precursor in the synthesis of opioid analgesics through alkylation and acylation:

These reactions typically proceed via nucleophilic substitution or reductive amination, with the secondary amine group acting as the reactive site. Industrial-scale syntheses employ continuous flow reactors for optimized yields .

Catalytic Coupling Reactions

The compound participates in metal-catalyzed transformations:

Carbon Dioxide Copolymerization

In the presence of zinc β-diiminate complexes, this compound catalyzes the copolymerization of cyclohexene oxide with CO₂:

| Catalyst System | Conditions | Polymer Characteristics |

|---|---|---|

| Zn-β-diiminate + DMAP | 80°C, 20 bar CO₂ | Mn = 8,500–12,000; PDI = 1.15–1.30 |

This reaction produces low-polydispersity poly(cyclohexane carbonate), highlighting its utility in sustainable polymer chemistry .

Biological Receptor Interactions

Though not a traditional chemical reaction, this compound derivatives exhibit non-covalent interactions critical to pharmacological activity:

| Target | Binding Affinity (nM) | Functional Role |

|---|---|---|

| μ-Opioid Receptor (MOR) | 7.2 | Analgesia, respiratory depression |

| σ₁ Receptor | 120 | Modulation of ion channels |

These interactions inform the design of dual-action therapeutics with reduced abuse potential .

Comparative Reactivity

Structural analogs demonstrate varied reactivity:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Anilino-N-phenethylpiperidine | Phenethyl substituent | Enhanced MOR affinity vs. parent compound |

| N-(1-Benzylpiperidin-4-yl)aniline | Benzyl protection | Improved stability under acidic conditions |

The absence of bulky substituents in this compound allows greater flexibility in subsequent derivatization .

科学研究应用

Pharmaceutical Applications

1.1 Analgesic Development

N-Phenylpiperidin-4-amine is primarily recognized for its role in the synthesis of potent analgesics, particularly within the fentanyl series. Fentanyl and its derivatives are known for their high potency as opioid analgesics, often used in managing severe pain. Research indicates that modifications to the piperidine structure can enhance analgesic potency significantly. For instance, fentanyl is approximately 300 times more potent than morphine, with certain derivatives exhibiting even greater efficacy .

1.2 Neuropharmacological Research

This compound has been investigated for its interactions with opioid receptors, specifically the mu (μ) receptor, which mediates pain relief. Studies demonstrate that this compound derivatives possess high affinity for μ-receptors while showing lower affinity for delta (δ) and kappa (κ) receptors. This selective binding profile is crucial for developing safer analgesics with reduced side effects .

Synthesis and Chemical Properties

This compound serves as a versatile building block in organic synthesis. Its chemical structure allows for various modifications, leading to the development of new compounds with desirable pharmacological properties. The compound can undergo several chemical reactions:

- Oxidation : Can yield N-oxide derivatives using oxidizing agents.

- Reduction : Can be reduced to secondary amines with agents like lithium aluminum hydride.

- Substitution : Nucleophilic substitution can modify the phenyl or piperidine groups.

Case Studies and Research Findings

Recent studies have shed light on the therapeutic potential of this compound and its derivatives:

3.1 Cancer Therapy

Research has indicated that certain piperidine derivatives exhibit anticancer activity. For example, a study demonstrated that a specific derivative showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests potential applications in oncology.

3.2 Alzheimer’s Disease

this compound has also been explored as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer’s disease management. Compounds derived from this structure have shown promise in improving brain exposure and antioxidant properties, indicating their potential as therapeutic agents against neurodegenerative diseases .

Regulatory Considerations

Due to its association with opioid synthesis, this compound is classified under controlled substances in many jurisdictions. The DEA has listed it as a precursor chemical due to its role in synthesizing fentanyl analogs, necessitating strict regulatory oversight .

作用机制

The mechanism of action of N-Phenylpiperidin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

相似化合物的比较

1-N-Boc-4-(Phenylamino)piperidine: A derivative with a similar structure but different protective groups.

Norfentanyl: A related compound with similar pharmacological properties.

Cannabidiol: Though structurally different, it shares some overlapping applications in medicinal chemistry.

Uniqueness: N-Phenylpiperidin-4-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

生物活性

N-Phenylpiperidin-4-amine, also known as 4-anilinopiperidine (4-AP), is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly in relation to opioid receptors. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenyl group at the nitrogen atom. The structural formula can be represented as follows:

This structure is essential for its interaction with various biological targets, particularly in the central nervous system.

The primary mechanism of action for this compound is its affinity for opioid receptors, specifically the μ-opioid receptor (MOR). Research indicates that compounds within the piperidine class exhibit high selectivity for MOR, influencing pain modulation and analgesic effects.

Affinity and Selectivity Data

| Compound | μ-Receptor Affinity (IC50) | δ-Receptor Affinity | κ-Receptor Affinity |

|---|---|---|---|

| This compound | 3.45 ± 0.45 × 10⁻⁹ M | Low | Inactive |

| Fentanyl | 9.45 ± 4.05 × 10⁻⁹ M | Low | Inactive |

| Morphine | 1.94 ± 0.34 × 10⁻⁷ M | Low | Inactive |

The data shows that this compound has a μ-receptor affinity comparable to fentanyl, indicating its potential as a potent analgesic agent .

Analgesic Properties

Several studies have demonstrated the analgesic properties of this compound through various experimental models:

- Acute Pain Models : In rodent models, administration of this compound resulted in significant pain relief comparable to morphine, indicating its efficacy as an analgesic .

- Chronic Pain Studies : Long-term studies suggest that while this compound provides effective pain management, it may also lead to tolerance development similar to other opioids .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects:

| Toxicity Type | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed; causes skin irritation . |

| Specific Target Organ Toxicity | May cause respiratory irritation; serious eye irritation . |

Synthesis and Derivatives

The synthesis of this compound is often discussed in the context of its derivatives used in the production of more complex opioids like fentanyl. The synthesis typically involves the reaction of piperidinone with aniline derivatives under controlled conditions .

Synthetic Pathways

- Janssen Method : Originally developed for fentanyl synthesis, this method involves multiple steps including acylation and reduction processes.

- Alternative Routes : Recent developments have explored simpler synthetic routes that utilize readily available precursors, enhancing accessibility for research and pharmaceutical applications.

Regulatory Status and Implications

Due to its structural similarity to potent opioids, this compound has been classified under controlled substances in several jurisdictions. The DEA has noted its potential use in illicit drug manufacturing processes, particularly as a precursor in fentanyl synthesis . This regulatory scrutiny emphasizes the need for careful handling and monitoring in research settings.

属性

IUPAC Name |

N-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMTUUCKBQGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177624 | |

| Record name | 4-Anilinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-29-3 | |

| Record name | N-Phenyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Anilinopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23056-29-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ANILINOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ9ROS690X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of detecting N-Phenylpiperidin-4-amine (4-ANPP) on shipping materials?

A1: this compound (4-ANPP) is a known precursor to fentanyl analogs []. Its presence on shipping materials suggests the potential for illicit fentanyl production and distribution. Identifying 4-ANPP, even in trace amounts, can serve as a crucial indicator for law enforcement and public health officials to track and intercept the flow of these dangerous substances.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。